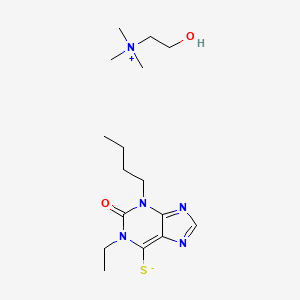
3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium is a bioactive chemical compound with the CAS number 97616-67-6. This compound is primarily used in industrial and scientific research applications. It is not intended for medical use or clinical diagnostics in humans or animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium involves the reaction of choline with 3-butyl-1-ethyl-6-thioxanthine under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and typically involve specialized reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves multiple steps, including purification and quality control, to ensure the final product meets the required specifications for research use .
Analyse Des Réactions Chimiques
Types of Reactions
3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Applications De Recherche Scientifique
3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, although not approved for clinical use.
Industry: Utilized in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of 3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Choline, compd. with 3-butyl-1-ethyl-1,3,6,9-tetrahydro-6-thioxo-2H-purin-2-one
- Choline, compd. with 3-butyl-1-ethyl-6-thioxo-2H-purin-2-one
Uniqueness
3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium is unique due to its specific chemical structure and bioactive properties. It offers distinct advantages in certain research applications, such as its ability to interact with specific molecular targets and pathways, which may not be achievable with similar compounds .
Propriétés
Numéro CAS |
97616-67-6 |
|---|---|
Formule moléculaire |
C16H30N5O2S+ |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C11H16N4OS.C5H14NO/c1-3-5-6-15-9-8(12-7-13-9)10(17)14(4-2)11(15)16;1-6(2,3)4-5-7/h7,17H,3-6H2,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1 |
Clé InChI |
HNLIVUGCKDYRKQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=NC=NC2=C(N(C1=O)CC)[S-].C[N+](C)(C)CCO |
SMILES canonique |
CCCCN1C2=NC=NC2=C(N(C1=O)CC)[S-].C[N+](C)(C)CCO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Choline, compd. with 3-butyl-1-ethyl-6-thioxanthine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















